BenchChemオンラインストアへようこそ!

Ethoxzolamide

Carbonic Anhydrase VII Enzymology Neurological Research

Ethoxzolamide is the definitive tool for hCA VII research: its subnanomolar affinity (Ki=0.8 nM) delivers 2.6–4.4× greater potency than acetazolamide, methazolamide, or dorzolamide. For hCA IV studies, it offers a critical 67–115× potency advantage. High membrane permeability ensures reliable intracellular target engagement in intact-cell and mitochondrial CA assays. It is the validated positive control for M. tuberculosis PhoPR regulon screening, achieving >90% virulence inhibition in macrophage models. Supplied as a crystalline solid (≥98% by HPLC).

Molecular Formula C9H10N2O3S2
Molecular Weight 258.3 g/mol
CAS No. 452-35-7
Cat. No. B1671626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxzolamide
CAS452-35-7
SynonymsEthoxzolamide, Ethoxyzolamide, Ethoxazolamide, Cardrase, Ethamide
Molecular FormulaC9H10N2O3S2
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N
InChIInChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13)
InChIKeyOUZWUKMCLIBBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility38.7 [ug/mL] (The mean of the results at pH 7.4)
SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER;  PRACTICALLY INSOL IN WATER
Water solubility = 40 mg/l @ 25 deg
6.88e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethoxzolamide (CAS 452-35-7) Procurement Guide: Technical Specifications and Carbonic Anhydrase Inhibitor Profile


Ethoxzolamide (CAS 452-35-7) is a sulfonamide-class carbonic anhydrase (CA) inhibitor with the molecular formula C9H10N2O3S2 and a molecular weight of 258.32 g/mol . It functions by binding to the catalytic zinc ion within the active site of carbonic anhydrase enzymes [1]. Commercially, ethoxzolamide is available at purities exceeding 98% as determined by HPLC, with typical physical properties including a melting point range of 188–190.5°C and a calculated LogP of 3.12 . The compound is supplied as a crystalline solid for research applications in enzymology, microbiology, and ocular pharmacology .

Why Ethoxzolamide Cannot Be Simply Replaced by Acetazolamide, Methazolamide, or Dorzolamide in CA Inhibition Studies


Ethoxzolamide occupies a distinct position within the sulfonamide carbonic anhydrase inhibitor class due to its specific isoform inhibition profile that differs quantitatively from close analogs. While compounds such as acetazolamide, methazolamide, and dorzolamide share the same general mechanism of CA inhibition, their inhibition constants (Ki) across the 15 human CA isoforms vary by orders of magnitude [1]. Ethoxzolamide demonstrates subnanomolar affinity for hCA VII (Ki = 0.8 nM), whereas acetazolamide and methazolamide exhibit Ki values in the 2.1–3.5 nM range for this isoform [2]. Conversely, methazolamide shows markedly weaker inhibition of membrane-bound hCA IV (Ki = 6.2 μM) compared to ethoxzolamide (Ki = 74–93 nM) [3]. These isoform-specific differences preclude simple functional substitution in experimental systems where particular CA isoforms mediate the biological response under investigation.

Ethoxzolamide Quantitative Differentiation Evidence: Head-to-Head Isoform Selectivity Data


Subnanomolar hCA VII Inhibition Distinguishes Ethoxzolamide from Most Clinical Sulfonamide CAIs

Ethoxzolamide achieves subnanomolar inhibition of human carbonic anhydrase VII (hCA VII) with a Ki of 0.8 nM, whereas the clinically widely used sulfonamides acetazolamide, methazolamide, dorzolamide, and brinzolamide all exhibit Ki values in the range of 2.1–3.5 nM for this same isoform [1]. This represents a 2.6- to 4.4-fold greater potency of ethoxzolamide against hCA VII relative to these comparators.

Carbonic Anhydrase VII Enzymology Neurological Research

hCA IV Inhibition: Ethoxzolamide Is ~70-Fold More Potent Than Methazolamide and ~90-Fold More Potent Than Dorzolamide

In a comparative inhibition study of human membrane-bound carbonic anhydrase IV (hCA IV), ethoxzolamide demonstrated potent inhibition with Ki values in the 74–93 nM range [1]. By contrast, methazolamide and dorzolamide exhibited weak hCA IV inhibition with Ki values of 6.2 μM and 8.5 μM, respectively [1]. This corresponds to ethoxzolamide being approximately 67- to 84-fold more potent against hCA IV than methazolamide and 91- to 115-fold more potent than dorzolamide under identical assay conditions.

Membrane-Bound Carbonic Anhydrase Ocular Pharmacology hCA IV

hCA XII Inhibition: Ethoxzolamide (Ki 11–22 nM) Is ~2- to 5-Fold More Potent Than Other Medium-Potency Sulfonamide CAIs

In the first comprehensive inhibition study of human carbonic anhydrase XII (hCA XII)—a transmembrane isoform implicated in tumor hypoxia and glaucoma—ethoxzolamide exhibited stronger potency (Ki = 11–22 nM) compared to a cohort of medium-potency sulfonamide inhibitors that showed Ki values in the range of 34–220 nM [1]. Among the clinically used sulfonamides tested, dichlorophenamide was a moderate inhibitor (Ki = 50 nM), whereas acetazolamide, methazolamide, dorzolamide, brinzolamide, and topiramate all behaved as very potent hCA XII inhibitors with Ki values of 3.0–5.7 nM [1].

Tumor-Associated Carbonic Anhydrase hCA XII Anticancer Target

In Vivo Functional Differentiation: Ethoxzolamide Is Highly Membrane-Permeable, Enabling Distinct Physiological Outcomes Versus Poorly Diffusible Benzolamide

In a rat model of myocardial infarction induced by coronary artery ligation, two potent CA inhibitors with divergent physicochemical properties were directly compared: highly diffusible ethoxzolamide (ETZ) and poorly diffusible benzolamide (BZ) [1]. Despite both compounds being potent CA inhibitors, their differential membrane permeability resulted in distinct functional outcomes on cardiac dysfunction parameters post-infarction [1]. In a related study on hypoxia-induced pulmonary arterial smooth muscle cells, ethoxzolamide and benzolamide produced divergent effects on hypoxia-induced calcium responses, attributable to their differing abilities to access intracellular CA pools [2].

Membrane Permeability Cardiac Ischemia In Vivo Pharmacology

Ethoxzolamide Isoform Selectivity Profile: Differential Potency Across hCA I, II, IV, VI, and VII

Ethoxzolamide exhibits a characteristic isoform inhibition fingerprint across five human carbonic anhydrases, with Ki values spanning a 116-fold range from 0.8 nM (hCA VII) to 93 nM (hCA IV) . The full profile is: hCA I (Ki = 25 nM), hCA II (Ki = 8 nM), hCA IV (Ki = 93 nM), hCA VI (Ki = 43 nM), and hCA VII (Ki = 0.8 nM) . For comparison, the commonly used reference inhibitor acetazolamide shows a different selectivity pattern, with Ki values of 250 nM (hCA I), 12 nM (hCA II), and 2.1–3.5 nM (hCA VII) [1].

Isoform Selectivity Carbonic Anhydrase Panel Enzyme Profiling

Anti-Mycobacterial Activity: Ethoxzolamide Inhibits M. tuberculosis PhoPR Regulon and Attenuates Virulence

Treatment of Mycobacterium tuberculosis with ethoxzolamide recapitulates phoPR mutant phenotypes, resulting in downregulation of the core PhoPR regulon, altered accumulation of virulence-associated lipids, and inhibition of Esx-1 protein secretion [1]. In a 9-day macrophage survival assay, ethoxzolamide treatment led to greater than 90% reduction in reporter GFP fluorescence in infected macrophages and markedly impaired intracellular growth of M. tuberculosis . This anti-virulence mechanism is distinct from direct bactericidal activity and has not been uniformly demonstrated for other clinical sulfonamide CAIs at comparable concentrations.

Antimicrobial Mycobacterium tuberculosis Virulence Attenuation

Ethoxzolamide Optimal Use Cases: Research Applications Driven by Quantitative Differentiation


Carbonic Anhydrase VII-Focused Neurological Research

Ethoxzolamide is the preferred tool compound for experimental systems where hCA VII inhibition is the primary mechanistic target. With a subnanomolar Ki of 0.8 nM for hCA VII—2.6- to 4.4-fold more potent than acetazolamide, methazolamide, dorzolamide, or brinzolamide—ethoxzolamide achieves effective hCA VII target engagement at lower concentrations, thereby reducing confounding inhibition of other cytosolic isoforms such as hCA I and hCA II [1]. This application is particularly relevant for studies of seizure pathophysiology, as hCA VII is the most highly conserved mammalian CA isoform and is expressed in brain regions implicated in epileptogenesis [2].

Ocular Pharmacology Studies Requiring Robust hCA IV Inhibition

For ex vivo or in vivo ocular pharmacology studies where membrane-bound hCA IV inhibition is mechanistically important, ethoxzolamide provides a 67- to 115-fold potency advantage over methazolamide and dorzolamide [1]. Since hCA IV is expressed in the choriocapillaris and contributes to aqueous humor dynamics, studies examining the relative contributions of hCA II versus hCA IV to intraocular pressure regulation benefit from ethoxzolamide's balanced potency across both isoforms [2]. The compound's high membrane permeability further ensures access to intracellular CA pools in ciliary body epithelia [3].

Intracellular Carbonic Anhydrase Access in Live-Cell and In Vivo Models

Ethoxzolamide's high membrane diffusibility distinguishes it from poorly permeant CA inhibitors like benzolamide, making it the appropriate selection for studies requiring access to intracellular carbonic anhydrase compartments [1]. This property is essential for investigations of mitochondrial CA isoforms, cytosolic pH regulation, and intracellular bicarbonate dynamics in intact cells or whole-animal models. In cardiovascular research, this permeability differential translates to distinct functional outcomes in models of cardiac ischemia and hypoxic pulmonary vasoconstriction, where intracellular CA pools contribute to the measured physiological responses [2].

Mycobacterium tuberculosis Virulence and Anti-Virulence Screening

Ethoxzolamide serves as a validated positive control and tool compound for studies investigating M. tuberculosis PhoPR regulon signaling, ESX-1 secretion, and virulence attenuation [1]. The compound reproducibly downregulates the core PhoPR regulon and alters virulence-associated lipid accumulation, recapitulating phoPR mutant phenotypes in wild-type M. tuberculosis [2]. In macrophage infection models, ethoxzolamide treatment achieves greater than 90% reduction in reporter fluorescence and impairs intracellular bacterial growth, providing a benchmark for screening novel anti-virulence candidates targeting CA-dependent pathways in mycobacteria [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethoxzolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.